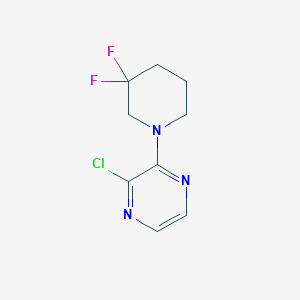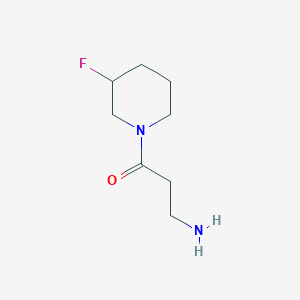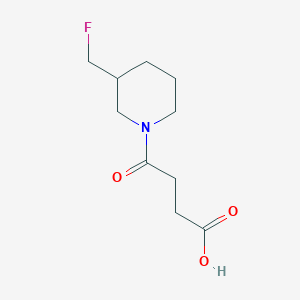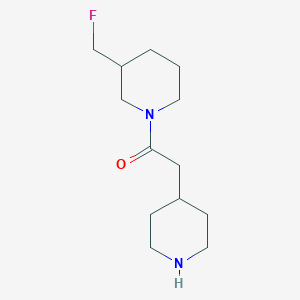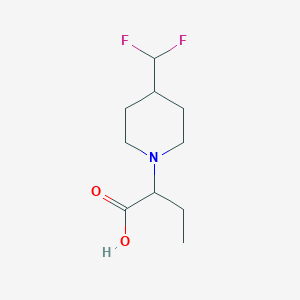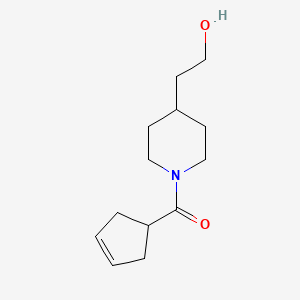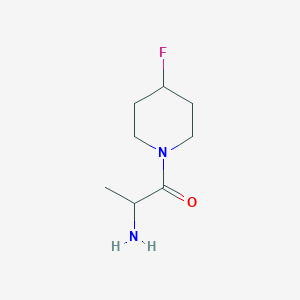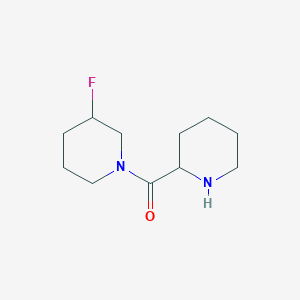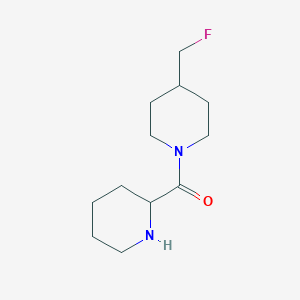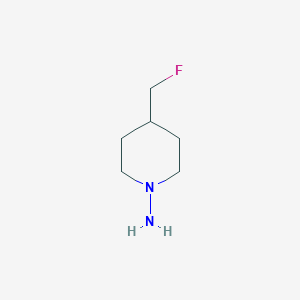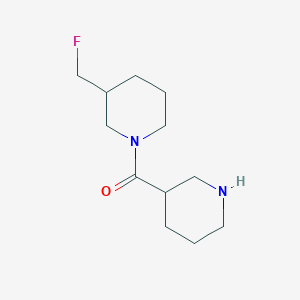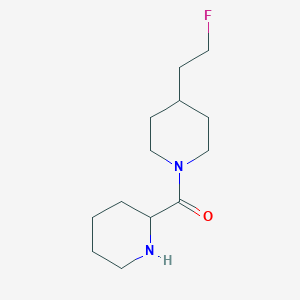
(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone
Vue d'ensemble
Description
(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-2-yl)methanone is a useful research compound. Its molecular formula is C13H23FN2O and its molecular weight is 242.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis, Structural Exploration, and Hirshfeld Surface Analysis
The synthesis and structural exploration of novel bioactive heterocycles like (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone involve detailed characterization using various spectroscopic techniques, X-ray diffraction studies, and Hirshfeld surface analysis. These compounds exhibit antiproliferative activity, and their molecular structure is stabilized by intra-molecular hydrogen bonds, enhancing the molecule's stability (S. Benaka Prasad et al., 2018).
Thermal, Optical, Etching, Structural Studies, and Theoretical Calculations
Compounds like [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime are synthesized and characterized by different spectroscopic techniques and single crystal X-ray diffraction studies. These studies reveal details about the compound's conformation and interactions, such as hydrogen bonds and π···π interactions. Theoretical calculations like density functional theory (DFT) are employed to substantiate the experimental findings, and thermal properties are examined through thermogravimetric analysis (C. S. Karthik et al., 2021).
Antimicrobial Activity
Synthesis and Antimicrobial Activity of Derivatives
The synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and their characterization through various spectral studies lead to the discovery of compounds with significant in vitro antibacterial and antifungal activities. Compounds like 4b, 4g, and 5e, in particular, show potent antimicrobial activity against tested pathogenic bacterial and fungal strains, meriting further research (L. Mallesha & K. Mohana, 2014).
Mécanisme D'action
Target of Action
The compound is a derivative of piperidine , a class of organic compounds that often exhibit biological activity and are used in medicinal chemistry. Piperidine derivatives can interact with a variety of targets, including receptors, enzymes, and ion channels, depending on their specific structure.
Propriétés
IUPAC Name |
[4-(2-fluoroethyl)piperidin-1-yl]-piperidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23FN2O/c14-7-4-11-5-9-16(10-6-11)13(17)12-3-1-2-8-15-12/h11-12,15H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZZKLADHRMARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCC(CC2)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



